molecular formula C22H13ClFNO3 B11569961 3-chloro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide

3-chloro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide

Cat. No.: B11569961
M. Wt: 393.8 g/mol
InChI Key: BJBFYEFLSZUYBG-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 2-(4-fluorobenzoyl)-1-benzofuran-3-ylamine with 3-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Halogen substituents in the compound can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-chloro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Difluorophenyl)-2-fluorobenzamide: Similar in structure but with different halogen substituents.

    2-chloro-N-(4-chloro-2-fluorophenyl)benzamide: Another related compound with chlorine substituents.

    2-bromo-N-(2,4-dichlorophenyl)benzamide: Contains bromine and chlorine substituents.

Uniqueness

3-chloro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide is unique due to its specific combination of a benzofuran ring and halogen substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H13ClFNO3

Molecular Weight

393.8 g/mol

IUPAC Name

3-chloro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide

InChI

InChI=1S/C22H13ClFNO3/c23-15-5-3-4-14(12-15)22(27)25-19-17-6-1-2-7-18(17)28-21(19)20(26)13-8-10-16(24)11-9-13/h1-12H,(H,25,27)

InChI Key

BJBFYEFLSZUYBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)F)NC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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